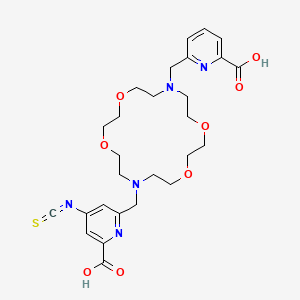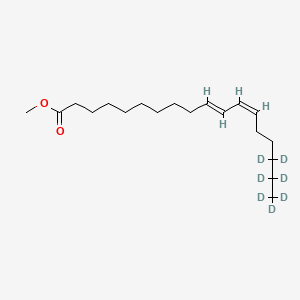
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 is a deuterated ester derivative of 10,12-octadecadienoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 typically involves the esterification of 10,12-octadecadienoic acid with methanol-d4 (deuterated methanol) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The use of deuterated methanol ensures the incorporation of deuterium atoms into the ester product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
科学的研究の応用
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that recognize fatty acid esters, leading to the incorporation of deuterium into metabolic products. This process allows researchers to study the dynamics of fatty acid metabolism and the effects of deuterium labeling on biological pathways.
類似化合物との比較
Similar Compounds
(10E,12Z)-Methyl ester 10,12-octadecadienoate: The non-deuterated version of the compound.
Methyl linoleate: Another ester of linoleic acid, commonly used in similar applications.
Deuterated fatty acid esters: A broad category of compounds similar in structure but with varying positions and numbers of deuterium atoms.
Uniqueness
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and traceability of the compound in metabolic studies, making it a valuable tool for researchers.
特性
分子式 |
C19H34O2 |
|---|---|
分子量 |
301.5 g/mol |
IUPAC名 |
methyl (10E,12Z)-16,16,17,17,18,18,18-heptadeuteriooctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+/i1D3,3D2,4D2 |
InChIキー |
KMXSXYSNZMSDFK-CWUITIQKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC\C=C/C=C/CCCCCCCCC(=O)OC |
正規SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


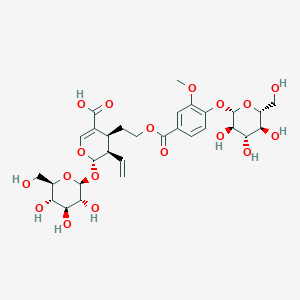
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/structure/B12432137.png)


![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
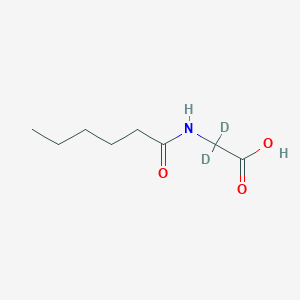

![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
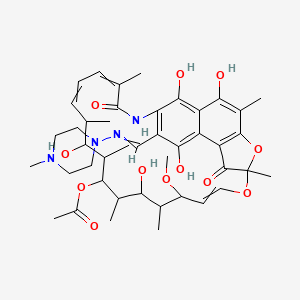
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
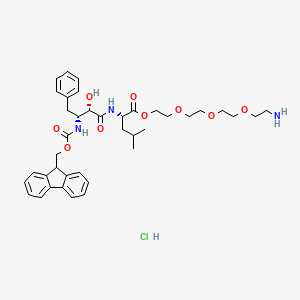
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
